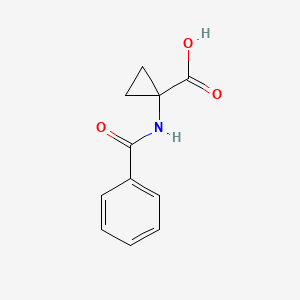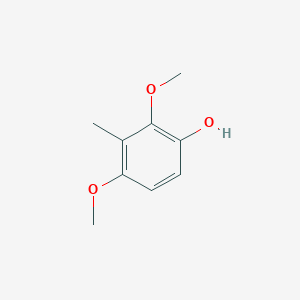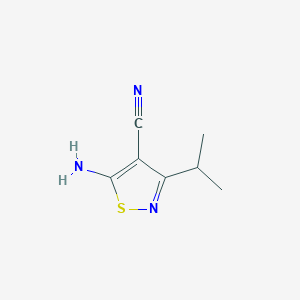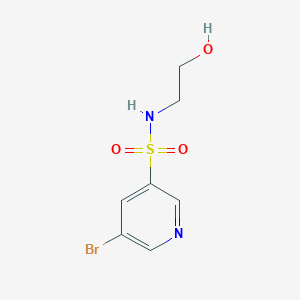
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a sulfonamide group, which is known for its wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 5-bromo-3-pyridinesulfonyl chloride with 2-aminoethanol under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carboxylic acid or reduced to an ethyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted pyridinesulfonamides.
Oxidation Products: Carboxylic acids.
Reduction Products: Ethyl derivatives.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the bromine atom and hydroxyethyl group can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical reactivity and biological activity compared to other pyridinesulfonamide derivatives. These modifications can lead to enhanced potency and selectivity in various applications.
Eigenschaften
CAS-Nummer |
887308-17-0 |
|---|---|
Molekularformel |
C7H9BrN2O3S |
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O3S/c8-6-3-7(5-9-4-6)14(12,13)10-1-2-11/h3-5,10-11H,1-2H2 |
InChI-Schlüssel |
GRYURKUNPLCTPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)NCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

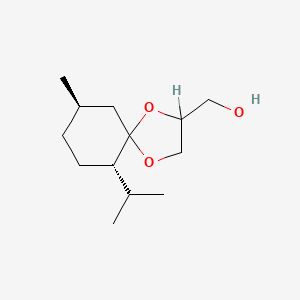
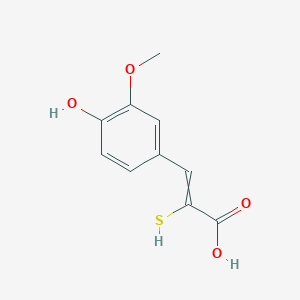


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-5-(1H-pyrazol-3-yl)-](/img/structure/B8769754.png)
![Ethyl 2-(methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8769758.png)


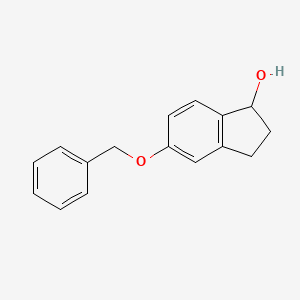
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8769793.png)
